molecular formula C11H15ClN2O2S B1625400 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- CAS No. 203519-16-8

1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-

Cat. No. B1625400
M. Wt: 274.77 g/mol
InChI Key: YYQLDNIWEVJMJZ-UHFFFAOYSA-N
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Description

1,4-Diazepine is a diazepine, which is a core element in the structure of benzodiazepines and thienodiazepines . The specific compound you’re asking about, “1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-”, is a derivative of this core structure.


Synthesis Analysis

The synthesis of biologically active 1H-1,4-diazepines has been achieved from the heterocyclization reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-propyl]-1,3-dialkyl/aryl propane-1,3-dione and ethylenediamine (EDA) in the presence of silica sulphuric acid (SSA) . The novel β-diketones/β-ketoesters were synthesized by the condensation reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-1-bromopropane with various β-diketones/β-ketoesters .


Molecular Structure Analysis

The molecular structure of 1,4-Diazepine consists of a seven-membered ring with two nitrogen atoms. The specific compound “1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-” would have additional functional groups attached to this core structure .

Future Directions

Research in the area of 1,4-Diazepines is very active and is directed towards the synthesis of potential bioactive 1H-1,4-Diazepine with enhanced pharmacology activity . This suggests that there could be future developments in the synthesis and application of “1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-”.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c12-10-2-4-11(5-3-10)17(15,16)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQLDNIWEVJMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469395
Record name 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-

CAS RN

203519-16-8
Record name 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 1-(4-chlorophenylsulphonyl)homopiperazine was prepared as follows. 4-Chlorophenylsulphonyl chloride (3.74 g) in dichloromethane (100 ml) was added slowly to a solution of homopiperazine (6.73 g) in dichloromethane (100 ml). The reaction was stood at room temperature overnight. The reaction was washed with water, dried (MgSO4) and the solvent removed in vacuo. The residue was triturated with 20% ether in hexane to give 1-(4-chlorophenylsulphonyl)homopiperazine (3.71 g); NMR (DMSOd6): 1.65 (m, 2H), 2.73 (m, 4H), 3.2-3.65 (m 4H), 7.7 (m, 2H), 7.8 (m, 2H).
Quantity
3.74 g
Type
reactant
Reaction Step One
Quantity
6.73 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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